N-(4-chloro-2-methylphenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-3-(phenylthio)propanamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is widely studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of CMPT is not completely understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. CMPT has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CMPT has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in cellular processes such as DNA replication, transcription, and translation. CMPT has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using CMPT in lab experiments include its high purity and stability, well-established synthesis method, and potential therapeutic applications. However, the limitations of using CMPT in lab experiments include its potential toxicity and limited availability.
Future Directions
There are several future directions for the study of CMPT. One potential direction is to further investigate its mechanism of action and identify its target proteins and enzymes. Another direction is to study its potential use as a pharmacological agent in the treatment of various diseases. Additionally, the development of new synthesis methods and derivatives of CMPT may lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of CMPT involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 3-mercapto propionic acid. The resulting product is then subjected to amidation with an appropriate amine to obtain CMPT. This synthesis method has been extensively studied and optimized for high yield and purity.
Scientific Research Applications
CMPT has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. CMPT has also been studied for its potential use as a pharmacological agent in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-11-13(17)7-8-15(12)18-16(19)9-10-20-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWIEKALWRALRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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